N-[2-(1H-imidazol-4-yl)ethyl]-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide N-[2-(1H-imidazol-4-yl)ethyl]-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14800569
InChI: InChI=1S/C19H22N4O3/c1-12(2)6-8-23-18(25)15-4-3-13(9-16(15)19(23)26)17(24)21-7-5-14-10-20-11-22-14/h3-4,9-12H,5-8H2,1-2H3,(H,20,22)(H,21,24)
SMILES:
Molecular Formula: C19H22N4O3
Molecular Weight: 354.4 g/mol

N-[2-(1H-imidazol-4-yl)ethyl]-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

CAS No.:

Cat. No.: VC14800569

Molecular Formula: C19H22N4O3

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(1H-imidazol-4-yl)ethyl]-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide -

Specification

Molecular Formula C19H22N4O3
Molecular Weight 354.4 g/mol
IUPAC Name N-[2-(1H-imidazol-5-yl)ethyl]-2-(3-methylbutyl)-1,3-dioxoisoindole-5-carboxamide
Standard InChI InChI=1S/C19H22N4O3/c1-12(2)6-8-23-18(25)15-4-3-13(9-16(15)19(23)26)17(24)21-7-5-14-10-20-11-22-14/h3-4,9-12H,5-8H2,1-2H3,(H,20,22)(H,21,24)
Standard InChI Key BQDPAEJDPFOUFM-UHFFFAOYSA-N
Canonical SMILES CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NCCC3=CN=CN3

Introduction

N-[2-(1H-imidazol-4-yl)ethyl]-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound featuring an imidazole ring and an isoindole moiety. Its molecular formula is C18H24N4O3, with a molecular weight of approximately 360.41 g/mol. This compound is notable for its multiple functional groups, including carboxamide and dioxo groups, which contribute to its chemical reactivity and potential biological activity.

Synthesis and Preparation

The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can be approached through several synthetic routes. While specific methodologies and yield data are not detailed here, research articles and patents may provide optimized synthesis routes. Typically, such compounds are synthesized using multi-step reactions involving the formation of key intermediates, such as imines or amides, followed by cyclization reactions to form the isoindole core.

Biological Activity and Potential Applications

Preliminary studies suggest that compounds similar to N-[2-(1H-imidazol-4-yl)ethyl]-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide exhibit various biological activities. These activities warrant further investigation to elucidate the mechanisms of action and therapeutic potentials of this compound. The presence of the imidazole ring and the isoindole moiety suggests potential applications in medicinal chemistry, particularly in the development of new drugs targeting specific biological pathways.

CompoundStructure FeaturesBiological Activity
N-(2-imidazolyl)acetamideImidazole ringAntimicrobial
5-Fluoro-N-[2-(1H-imidazol-4-yl)ethyl]benzamideFluorinated benzamideAnticancer
4-Methyl-N-[2-(imidazolyl)propionamideImidazole and propionamideAnti-inflammatory

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